molecular formula C14H12N2O2 B13873960 N-(2-Oxo-2-phenylethyl)pyridine-3-carboxamide CAS No. 13337-77-4

N-(2-Oxo-2-phenylethyl)pyridine-3-carboxamide

Cat. No.: B13873960
CAS No.: 13337-77-4
M. Wt: 240.26 g/mol
InChI Key: FDLMWXCSKYBNSP-UHFFFAOYSA-N
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Description

N-phenacylpyridine-3-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential antiviral properties, particularly against flaviviruses such as dengue virus, West Nile virus, and Zika virus . Its structure comprises a pyridine ring substituted with a phenacyl group and a carboxamide group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenacylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with phenacylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Catalytic amidation often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods: In an industrial setting, the production of N-phenacylpyridine-3-carboxamide may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: N-phenacylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-phenacylpyridine-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-phenacylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple flaviviruses with high potency and low cytotoxicity makes it a valuable compound for further research and development .

Properties

CAS No.

13337-77-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-phenacylpyridine-3-carboxamide

InChI

InChI=1S/C14H12N2O2/c17-13(11-5-2-1-3-6-11)10-16-14(18)12-7-4-8-15-9-12/h1-9H,10H2,(H,16,18)

InChI Key

FDLMWXCSKYBNSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CN=CC=C2

Origin of Product

United States

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